molecular formula C6H10F3N3 B13068839 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13068839
M. Wt: 181.16 g/mol
InChI Key: LHGSVJKPCANKFA-UHFFFAOYSA-N
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Description

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts and solvents. For instance, the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with amines under specific conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
  • 2-[4-methyl-6-(trifluoromethyl)pyridine]

Comparison: Compared to similar compounds, 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C6H10F3N3

Molecular Weight

181.16 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C6H10F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h3-4H,2H2,1H3,(H3,10,11,12)

InChI Key

LHGSVJKPCANKFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(N1)N)C(F)(F)F

Origin of Product

United States

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